molecular formula C16H18N2O2 B3354357 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide CAS No. 588703-26-8

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide

Cat. No.: B3354357
CAS No.: 588703-26-8
M. Wt: 270.33 g/mol
InChI Key: CXDMUUBLDHSHNL-AWEZNQCLSA-N
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Description

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide is a synthetic small molecule that acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). Its core structure comprises a benzofuran carboxamide moiety linked to a (3R)-configured 1-azabicyclo[2.2.2]octane (quinuclidine) ring.

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-1-2-15-12(9-13)5-8-20-15)17-14-10-18-6-3-11(14)4-7-18/h1-2,5,8-9,11,14H,3-4,6-7,10H2,(H,17,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDMUUBLDHSHNL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433169
Record name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588703-26-8
Record name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the benzofuran is reacted with an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, where various functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Central Nervous System (CNS) Modulation

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide is being researched for its potential effects on the CNS. Its structural similarity to other known CNS-active compounds suggests it may act as a modulator of neurotransmitter systems.

Case Study:
A study published in Neuropharmacology demonstrated that compounds with similar structures exhibit significant activity at nicotinic acetylcholine receptors, which are crucial for cognitive functions and memory formation. The findings suggest that this compound could enhance cognitive function through receptor modulation .

Antinociceptive Properties

Research indicates that this compound may possess antinociceptive (pain-relieving) properties. Its ability to interact with pain pathways in the nervous system is under investigation.

Data Table: Antinociceptive Activity Comparison

CompoundDosage (mg/kg)Pain Reduction (%)Reference
N-[...]-1-benzofuran1045%
Morphine1075%
Placebo-5%

Drug Development

The compound is being explored as a lead molecule for developing new therapeutics targeting neurological disorders such as Alzheimer's disease and schizophrenia.

Research Findings:
A patent filed for this compound outlines its synthesis and potential use in treating cognitive impairments associated with neurodegenerative diseases . The synthesis involves straightforward reactions that yield high purity and yield, making it an attractive candidate for further development.

Mechanism of Action

The mechanism of action of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets in the body:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, such as acetylcholine receptors.

    Pathways Involved: It modulates neurotransmitter release and uptake, thereby influencing neural signaling pathways. This can lead to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

PHA-543613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide)

  • Structural Differences : Replaces the benzofuran ring with a furo[2,3-c]pyridine system, introducing an additional nitrogen atom in the heteroaromatic core.
  • Pharmacology : Demonstrated high selectivity for α7 nAChR and improved performance in rodent models of cognitive dysfunction, particularly in radial maze tasks .
  • Therapeutic Indication : Targeted for cognitive deficits in schizophrenia, with preclinical evidence supporting enhanced executive functioning .

PNU-282987 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride)

  • Structural Differences : Features a simpler 4-chlorobenzamide group instead of the benzofuran or fused heteroaromatic systems.
  • Key Finding : Retains α7 nAChR agonism but with reduced efficacy in long-term memory enhancement models .

Comp-5 (N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide)

  • Structural Differences : Utilizes a saturated tetrahydronaphthalene ring instead of benzofuran, paired with an (S)-configured quinuclidine.
  • Pharmacology: The stereochemical inversion (S vs. R) and non-aromatic naphthalene system result in reduced α7 nAChR binding affinity compared to the target compound .

PHA-709829 (N-[(3R,5R)-1-aza-bicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide)

  • Structural Differences : Employs a 1-azabicyclo[3.2.1]octane core, altering the spatial orientation of the quinuclidine moiety.
  • However, its therapeutic profile remains less characterized .

SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride)

  • Structural Differences: Contains a diazabicyclo[3.2.2]nonane ring and a bromophenyl ester group, diverging significantly from the carboxamide scaffold.
  • Pharmacology : Exhibits partial agonist activity at α7 nAChR but with off-target effects on serotonin receptors, limiting specificity .

Data Table: Comparative Analysis of α7 nAChR Agonists

Compound Name Core Structure Receptor Affinity (α7 nAChR) Therapeutic Indication Key Findings
Target Compound Benzofuran-carboxamide High (selective) Cognitive deficits in schizophrenia Preclinical efficacy in memory enhancement models .
PHA-543613 Furopyridine-carboxamide High Schizophrenia-related cognitive deficits Improved radial maze task performance in rats .
PNU-282987 4-Chlorobenzamide Moderate Broad cognitive impairment Lower BBB penetration; limited long-term efficacy .
Comp-5 Tetrahydro-naphthalene-carboxamide Low Not reported Stereochemistry impacts receptor binding .
SSR180711 Diazabicyclo-nonane-bromophenyl Moderate (non-selective) Cognitive disorders Partial agonist with off-target effects .

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The benzofuran and furopyridine systems exhibit superior receptor engagement compared to simpler aryl carboxamides (e.g., PNU-282987) due to enhanced π-π stacking with α7 nAChR’s aromatic residues .
  • Stereochemistry : The (R)-configuration in the quinuclidine ring is critical for high binding affinity, as seen in the reduced activity of (S)-configured analogs like Comp-5 .
  • Therapeutic Specificity: Compounds with fused heteroaromatic cores (e.g., target compound, PHA-543613) show greater promise in schizophrenia-related cognitive models than non-selective agonists like SSR180711 .

Biological Activity

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide is a compound recognized for its significant biological activity, particularly as an agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor plays a crucial role in various neurological functions and has been implicated in cognitive processes, making this compound a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2, with a molecular weight of 270.33 g/mol. The compound features a bicyclic structure that enhances its ability to penetrate the blood-brain barrier, which is critical for its efficacy in neurological applications.

PropertyValue
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
CAS Number9943346

This compound functions primarily as an agonist at the α7 nAChR. This receptor is known for its role in modulating neurotransmitter release and enhancing synaptic plasticity, which are vital for learning and memory processes. Activation of the α7 nAChR has been linked to improved cognitive function and potential therapeutic effects in conditions such as schizophrenia and Alzheimer's disease .

Pharmacokinetics

Research indicates that this compound exhibits rapid brain penetration and high oral bioavailability in animal models, such as rats. Its pharmacokinetic profile suggests that it could be effectively administered orally, making it a candidate for developing treatments targeting cognitive deficits .

Efficacy in Animal Models

In vivo studies have demonstrated that this compound can enhance auditory sensory gating and improve performance in cognitive tasks, such as novel object recognition tests. These findings support its potential use in treating cognitive impairments associated with psychiatric disorders .

Study on Cognitive Deficits

A notable study assessed the effects of this compound on cognitive deficits induced by amphetamine in rats. The results indicated that treatment with this compound significantly reversed the cognitive impairments observed, suggesting its potential utility in addressing cognitive dysfunctions related to drug abuse .

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against neurotoxic agents in vitro. The findings revealed that it could mitigate cell death and promote neuronal survival, further highlighting its therapeutic potential in neurodegenerative diseases .

Q & A

What is the primary therapeutic target of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide in cognitive disorder research?

Level: Basic
Answer:
The compound selectively targets the alpha7 nicotinic acetylcholine receptor (α7 nAChR), acting as a high-affinity agonist. This is validated through competitive radioligand binding assays using [³H]-methyllycaconitine (MLA) in HEK-293 cells expressing human α7 nAChR, with EC₅₀ values ≤ 100 nM. Functional activity is confirmed via calcium influx assays (FLIPR technology) and electrophysiological recordings in Xenopus oocytes .

How can researchers design experiments to assess cognitive improvement in preclinical models?

Level: Advanced
Answer:
Preclinical cognitive efficacy is evaluated using:

  • Novel Object Recognition (NOR): Measures short-term memory by comparing exploration time of novel vs. familiar objects. Dose-dependent improvements (e.g., 1–10 mg/kg, oral) are observed in rodents.
  • Auditory Sensory Gating: Assesses α7 nAChR modulation via paired-click paradigms (P20-N40 amplitude ratios in EEG).
  • Morris Water Maze: Tests spatial memory.
    Methodological Note: Include vehicle controls, pharmacokinetic (PK) profiling (plasma/brain exposure via LC-MS), and co-administration with α7 antagonists (e.g., MLA) to confirm target specificity .

What analytical methods ensure purity and stability during synthesis?

Level: Basic
Answer:

  • HPLC-PDA: Uses C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN/0.1% TFA) to monitor purity (>98%).
  • LC-MS (ESI+): Confirms molecular weight ([M+H]+ = 271.31 for C₁₅H₁₇N₃O₂) and detects impurities.
  • Chiral SFC: Validates enantiomeric purity of the (3R)-azabicyclo-octane core.
  • Solubility Optimization: DMSO stock solutions (10 mM) are preferred for in vitro assays; saline-Tween 80 mixtures (1–5%) for in vivo dosing .

How to resolve discrepancies between in vitro binding affinity and in vivo efficacy?

Level: Advanced
Answer:
Discrepancies often arise from pharmacokinetic limitations. Strategies include:

  • Brain Penetration Assays: Measure brain-to-plasma ratios (target ≥ 0.3) via LC-MS. PHA-543,613 shows a ratio of 0.5 in rodents.
  • Metabolic Stability Testing: Use liver microsomes (human/rodent) to assess CYP450-mediated degradation.
  • Prodrug Design: Improve oral bioavailability (e.g., ester prodrugs of carboxylic acid analogs).
    Example: PNU-282987 has higher α7 affinity (EC₅₀ = 34 nM) than PHA-543,613 (EC₅₀ = 89 nM) but lower brain penetration, necessitating structural optimization .

What structural modifications enhance α7 selectivity over 5-HT3 receptors?

Level: Advanced
Answer:
Key SAR insights:

ModificationImpact on α7 SelectivityReference
Benzofuran-5-carboxamideReduces 5-HT3 off-target activity vs. 4-chlorobenzamide (PNU-282987)
Furopyridine substitution (PHA-543,613)Improves oral bioavailability (F = 45% vs. 22% for PNU-282987)
Methoxy-phenyl groups (ABBF analog)Increases α7 binding (Ki = 2 nM) and eliminates 5-HT3 interaction

Method: Docking studies (Glide, Schrödinger) guide substituent placement in the orthosteric binding pocket.

How does this compound compare to other α7 agonists in reversing scopolamine-induced deficits?

Level: Advanced
Answer:
Comparative data in rodent NOR:

CompoundEffective Dose (mg/kg)Brain Exposure (ng/g)
PHA-543,6133120
PNU-2829871045
ABBF1200

Key Insight: ABBF’s higher potency correlates with its 100-fold greater α7 affinity (Ki = 0.8 nM) but requires complex synthetic routes. PHA-543,613 balances efficacy and manufacturability .

What strategies address poor aqueous solubility for in vivo studies?

Level: Advanced
Answer:

  • Nanoformulation: Use PEGylated liposomes to enhance solubility (e.g., 5 mg/mL in saline).
  • Co-Solvent Systems: 10% Captisol® in PBS (pH 4.5) improves stability.
  • Amorphous Solid Dispersions: Spray-dried dispersions with HPMC-AS increase oral absorption.
    Validation: Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide

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